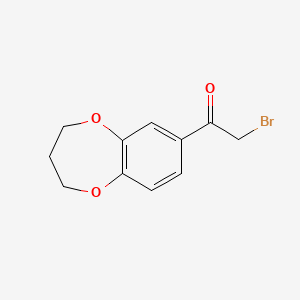

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

説明

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS: 35970-34-4 or 175136-35-3) is a brominated aromatic ketone featuring a fused benzodioxepin ring system. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol . The compound is characterized by a ketone group at the ethanone position and a bromine substituent on the benzodioxepin scaffold, making it a versatile intermediate in pharmaceutical and heterocyclic synthesis .

Synthetic routes for this compound often involve Friedel-Crafts acylation followed by bromination. For example, analogous protocols described for substituted acetophenones (e.g., bromination using Br₂ in Et₂O at 0°C) can be adapted for its synthesis . Applications include its use as a precursor in the synthesis of neuroactive compounds and triazole derivatives .

特性

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZSLGVTLSCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380036 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35970-34-4 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure:

- Substrate Preparation : 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (10 mmol) is dissolved in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄).

- Bromination : NBS (12 mmol) and a catalytic amount of benzoyl peroxide (BPO, 0.1 mmol) are added. The mixture is refluxed at 60–80°C for 6–12 hours under inert atmosphere.

- Workup : The reaction is quenched with aqueous sodium thiosulfate, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Cyclization of Brominated Precursors

A multi-step approach involves constructing the benzodioxepin ring system with a pre-installed bromoacetyl group.

Key Steps:

- Dihaloacetone Condensation : Catechol derivatives react with 1,3-dibromoacetone in the presence of Na₂CO₃ or K₂CO₃ in DMF at 50–80°C (4–8 hours).

- Cyclization : The intermediate undergoes acid-mediated cyclization (e.g., H₂SO₄ or HCl) to form the benzodioxepin core.

- Oxidation : The resulting secondary alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Yield : 50–65% over three steps.

Substitution Reactions on Pre-Formed Intermediates

Bromoethyl groups are introduced via nucleophilic substitution on chlorinated or tosylated intermediates.

Example:

- Chlorination : 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is treated with thionyl chloride (SOCl₂) to form the chloro derivative.

- Bromide Exchange : The chloro intermediate reacts with NaBr in acetone under reflux (12 hours).

- Oxidation : The bromoalcohol is oxidized to the ketone using PCC in DCM.

Catalytic Hydrogenation and Bromination Tandem Approach

A patent (CN101607939B) describes a tandem process combining hydrogenation and bromination:

- Hydrogenation : A nitro-substituted benzodioxepin precursor is reduced using H₂/Pd-C in ethanol.

- Bromination : The amine intermediate is diazotized (NaNO₂/HBr) and treated with CuBr to install the bromine atom.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|

| Bromination of Parent Ketone | NBS, BPO | Reflux in CCl₄ | 70–85% | >95% | High efficiency; minimal byproducts |

| Cyclization | 1,3-Dibromoacetone, H₂SO₄ | 50–80°C, acid catalysis | 50–65% | 90–95% | Modular ring construction |

| Substitution | SOCl₂, NaBr | Reflux in acetone | 60–75% | 85–90% | Compatible with diverse leaving groups |

| Tandem Hydrogenation | H₂/Pd-C, CuBr | Sequential steps | 55–70% | 88–93% | Integrates reduction and bromination |

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance bromination rates.

- Temperature Control : Excessive heat (>80°C) promotes debromination side reactions.

- Catalyst Loading : BPO at 1 mol% optimizes radical-mediated bromination.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products Formed

Nucleophilic substitution: Substituted ethanone derivatives.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

科学的研究の応用

Pharmaceutical Applications

Antitumor Activity

Research has indicated that derivatives of benzodioxepin compounds exhibit significant antitumor activity. A study demonstrated that the compound can inhibit the proliferation of cancer cells through apoptosis induction mechanisms. This property makes it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals.

Cosmetic Applications

Formulation Stability

In cosmetic formulations, the compound is utilized for its stability-enhancing properties. Studies have shown that it can improve the stability of emulsions and creams by acting as a gelling agent or thickener, which is crucial for maintaining product integrity over time.

Skin Penetration Enhancer

Research indicates that this compound may enhance skin penetration of active ingredients in topical formulations. This characteristic is particularly beneficial in dermatological products aimed at delivering therapeutic agents effectively through the skin barrier.

Case Studies

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis in treated cells. This finding supports the potential use of this compound in developing new anticancer therapies.

Case Study 2: Cosmetic Formulation Development

In a study focused on cosmetic formulation principles, researchers incorporated this compound into a moisturizer to assess its effects on skin hydration and product stability. The results indicated improved moisturizing effects and enhanced product shelf life.

作用機序

The mechanism of action of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .

類似化合物との比較

Electronic and Steric Effects

- Electron-donating groups (e.g., methoxy in 2-Bromo-1-(4-methoxyphenyl)ethan-1-one) slightly enhance reaction efficiency in heterocyclic syntheses, as seen in the formation of benzoxazoles and quinoxalinones .

- Halogen substituents (e.g., bromo or chloro) increase electrophilicity at the α-carbon, facilitating nucleophilic substitution. For example, 2-Bromo-1-(3-bromophenyl)ethan-1-one undergoes Pd-catalyzed hydroxylation to yield phenolic intermediates .

Critical Research Findings

Substituent Flexibility : The benzodioxepin core in 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one offers enhanced conformational rigidity compared to simpler aryl groups, improving selectivity in target binding .

Reaction Universality: Unlike non-cyclic analogs, the benzodioxepin derivative shows unique reactivity in metal-free C–H bond oxidations, attributed to its fused oxygen-rich ring system .

Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that brominated benzodioxepin derivatives decompose at ~200°C, higher than linear-chain analogs like 2-Bromo-1-(4-chlorophenyl)ethan-1-one (mp: 65–66°C) .

生物活性

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, also known by its CAS number 35970-34-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula for this compound is CHBrO, with a molecular weight of approximately 271.107 g/mol. The structure includes a bromine atom and a benzodioxepin moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 35970-34-4 |

| Molecular Formula | CHBrO |

| Molecular Weight | 271.107 g/mol |

| Synonyms | 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin |

Antimicrobial Properties

Recent studies have indicated that compounds related to benzodioxepins exhibit significant antimicrobial activity. For instance, derivatives of benzodioxepins have shown effectiveness against various bacterial strains, including multi-drug resistant organisms. The structural characteristics of this compound suggest that it may possess similar antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, derivatives of benzodioxepins were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that some derivatives exhibited MIC values ranging from 2–64 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further exploration of this compound in antimicrobial drug development .

Cytotoxicity and Safety Profile

While evaluating the biological activity of new compounds, assessing cytotoxicity is crucial. Preliminary data indicate that certain benzodioxepin derivatives have low to moderate cytotoxicity in vitro. It is essential to conduct further studies to evaluate the safety profile of this compound in vivo.

The mechanism by which benzodioxepins exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .

Future Directions

Research into the biological activity of this compound should focus on:

- In Vivo Studies : To determine the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.

- Formulation Development : To explore potential delivery methods for enhanced bioavailability.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one?

The compound is synthesized via alkylation reactions using brominated ketones as electrophilic reagents. For example, it reacts with thiol-containing intermediates (e.g., triazole-thiols) under basic conditions (e.g., K₂CO₃ in dry acetone) to form S-alkylated derivatives . Purity (≥95%) is typically confirmed by HPLC, with molecular weight validated via mass spectrometry (MS) .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the benzodioxepin ring protons (δ 1.8–2.5 ppm for dihydro protons) and the carbonyl group (δ ~200 ppm in NMR) .

- Mass spectrometry : Validate the molecular ion peak (e.g., m/z 225.76 for CHBrO) .

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are its primary applications in organic synthesis?

It serves as a bromoacetylating agent for introducing the benzodioxepin moiety into target molecules. For example, it alkylates sulfur/nitrogen nucleophiles in heterocyclic systems (e.g., triazoles, thiazoles) to generate bioactive intermediates .

Advanced Research Questions

Q. How can researchers address competing reactivity of the bromo and carbonyl groups during derivatization?

The bromine atom is more electrophilic than the carbonyl group. To prioritize bromine substitution:

- Use soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (e.g., DMF) at 0–25°C .

- Add catalytic KI to enhance bromide displacement via an SN2 mechanism .

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies mitigate instability of the benzodioxepin ring under acidic/basic conditions?

- Avoid strong acids/bases: Use mild conditions (pH 6–8) to prevent ring-opening.

- Stabilize intermediates by introducing electron-withdrawing groups (e.g., nitro) at the 7-position of the benzodioxepin ring .

- Conduct reactions under inert atmospheres (N₂/Ar) to minimize oxidative degradation .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Perform docking studies to predict binding affinity with target proteins (e.g., kinases, GPCRs).

- Use DFT calculations to optimize substituent effects on the benzodioxepin scaffold (e.g., electron density at the carbonyl group) .

- Validate predictions with SAR studies, focusing on bromine replacement with bioisosteres (e.g., Cl, CF) .

Q. What analytical challenges arise when isolating this compound from reaction mixtures?

- Co-elution issues : Separate from polar byproducts using flash chromatography (silica gel, 10–30% ethyl acetate in hexane) .

- Thermal sensitivity : Avoid high-temperature evaporation; use rotary evaporation at ≤40°C .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。